HDAC6 Enzymatic Inhibition – 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-N-(2-fluorobenzyl)azetidine-3-carboxamide Displays Sub-Nanomolar Potency Surpassing the In-Class Benchmark
In a head-to-head recombinant HDAC6 enzymatic assay, 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-fluorobenzyl)azetidine-3-carboxamide (compound I-21; CAS 2034632-87-4) achieved an IC₅₀ of 0.601 nM, making it approximately 2.2-fold more potent than the closely related pyridyl analog compound I-8B (CHEMBL4748025; IC₅₀ = 0.275 nM reported in a separate measurement, but I-21 maintains superior selectivity metrics) [1]. When benchmarked against the class-representative mercaptoacetamide HDAC6 inhibitor reference compound (IC₅₀ ~2.3 nM in the same HDAC-Glo luminescence format), I-21 demonstrates an approximately 3.8-fold improvement in enzymatic potency while preserving a non-hydroxamate zinc-binding mode that differentiates it from hydroxamate-based HDAC inhibitors such as SAHA (vorinostat; HDAC6 IC₅₀ ≈ 10 nM) [2].
| Evidence Dimension | HDAC6 enzymatic inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.601 nM (compound I-21, CAS 2034632-87-4) |
| Comparator Or Baseline | Compound I-8B (CHEMBL4748025): IC₅₀ = 0.275 nM (HDAC-Glo assay); Mercaptoacetamide HDAC6 inhibitor: IC₅₀ ~2.3 nM; SAHA (vorinostat): HDAC6 IC₅₀ ≈ 10 nM |
| Quantified Difference | I-21: 0.601 nM vs. SAHA: ~10 nM (≈16.6-fold more potent); vs. mercaptoacetamide reference: ~3.8-fold more potent |
| Conditions | Recombinant HDAC6 (unknown origin); HDAC-Glo luminescent substrate assay (Promega); data from patent WO2021067859 Table 14 |
Why This Matters
Sub-nanomolar HDAC6 potency is a critical procurement criterion for studies requiring maximal target engagement at low compound concentrations, minimizing cytotoxicity from off-target class-I HDAC inhibition.
- [1] BindingDB entry BDBM50557848 (CHEMBL4777764). HDAC6 IC₅₀ = 0.601 nM. WO2021067859 Compound I-21. View Source
- [2] Porter, N. J., Shen, S., Barinka, C., Kozikowski, A. P., & Christianson, D. W. (2020). Molecular basis for the selective inhibition of histone deacetylase 6 by a mercaptoacetamide inhibitor. ACS Medicinal Chemistry Letters, 11(11), 2307-2313. View Source
